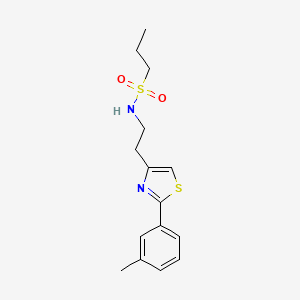
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The thiazole ring is attached to a propane-1-sulfonamide group and an m-tolyl group.科学的研究の応用
Therapeutic Applications and Biological Effects
Antitumor and Antiglaucoma Properties : Sulfonamides, including N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide, have been extensively researched for their potential in treating various diseases. Notably, they serve as carbonic anhydrase inhibitors (CAIs), which have applications in managing glaucoma by reducing intraocular pressure. Additionally, certain sulfonamides have shown significant antitumor activity, making them subjects of numerous patents and research efforts aimed at developing new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antiviral Activities : The sulfonamide group is known for its bacteriostatic properties, making these compounds useful in the treatment of bacterial infections. Moreover, sulfonamides have been utilized as HIV protease inhibitors and in addressing diseases caused by other microorganisms. This highlights the versatility of sulfonamides in developing drugs for a wide array of conditions, including infections and diseases like Alzheimer's (Gulcin & Taslimi, 2018).
Industrial and Environmental Applications
- Pollutant Degradation : Research into sulfamethoxazole, a related sulfonamide, provides insight into the environmental impact and degradation pathways of these compounds. Understanding the degradation of sulfonamides in the environment is crucial for developing cleaner technologies and assessing their persistence and toxicity in aquatic systems (Prasannamedha & Kumar, 2020).
Catalytic and Chemical Applications
- Catalysis : Sulfonamides, owing to their unique structural properties, have been explored for their utility in catalysis, including the development of novel materials and processes for industrial applications. This includes the synthesis of carbofunctional sulfur-containing organosilicon compounds, which find applications in various industrial domains, from rubber compositions to sorbents for heavy and noble metals (Vlasova, Sorokin, & Oborina, 2017).
特性
IUPAC Name |
N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-3-9-21(18,19)16-8-7-14-11-20-15(17-14)13-6-4-5-12(2)10-13/h4-6,10-11,16H,3,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBGOEWWKARCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)
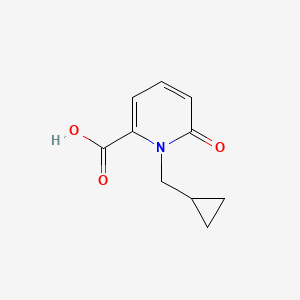
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)
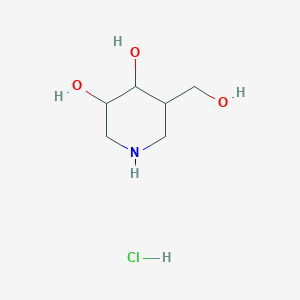
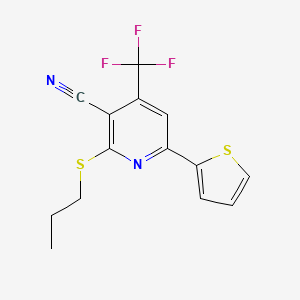



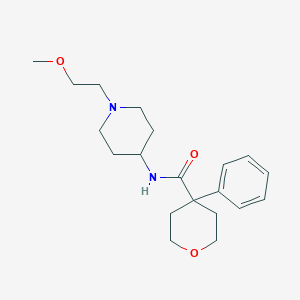

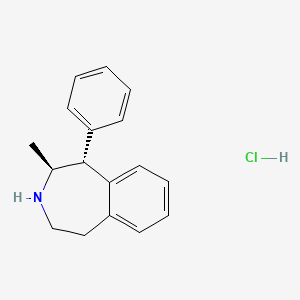
![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)

